5-Amino-2-fluoro-3-hydroxybenzoic acid
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Overview
Description
5-Amino-2-fluoro-3-hydroxybenzoic acid is a compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 . It is similar to 3-Amino-2-hydroxybenzoic acid (AAHB), a nonsteroidal anti-inflammatory drug that inhibits the enzyme dehydroascorbate reductase .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with amino, fluoro, hydroxy, and carboxylic acid functional groups .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not well-documented, similar compounds like pinacol boronic esters have been used in catalytic protodeboronation reactions .Scientific Research Applications
Antitumor Activity
Amino acid ester derivatives containing 5-fluorouracil, synthesized using 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl, demonstrated significant antitumor activity. Specifically, one derivative showed a pronounced inhibitory effect against liver cancer BEL-7402 cells, indicating potential applications in cancer treatment (Xiong et al., 2009).
Plant Disease Resistance
Fluorinated and chlorinated salicylate derivatives, including those with modifications in the 3- and/or 5-position of the benzoic acid ring, were found to be effective in inducing systemic acquired resistance (SAR) in plants. These compounds are instrumental in plant defense against pathogens and are being explored as novel plant protection agents (Silverman et al., 2005).
Fluorescent Sensing
A fluorogenic chemosensor synthesized from a compound structurally similar to 5-amino-2-fluoro-3-hydroxybenzoic acid showed high selectivity and sensitivity towards Al³⁺ ions. This compound holds potential for bio-imaging applications, specifically for detecting Al³⁺ in human cervical HeLa cancer cell lines (Ye et al., 2014).
Antibiotic Production
The synthase gene responsible for the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA) was identified as crucial for the production of ansamycin and AHBA-related antibiotics in Actinomycetes. Targeting the AHBA synthase gene could be a strategy for screening ansamycin or AHBA-related antibiotic-producing strains, indicating potential in antibiotic development (Hui-tu et al., 2009).
Metabolic Pathway Studies
A novel coupled enzyme assay was developed to investigate the metabolic pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d. This assay revealed an enzyme responsible for the deamination of a chemically unstable intermediate, suggesting applications in metabolic and enzymatic research (Orii et al., 2004).
Safety and Hazards
Mechanism of Action
- Role : By binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, 5-ASA effectively inhibits the synthesis of folic acid. Bacteria are unable to use external sources of folic acid, leading to slowed cell growth and multiplication .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
5-Amino-2-fluoro-3-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds with enzymes, potentially acting as an inhibitor or activator. For instance, it may interact with enzymes involved in amino acid metabolism, altering their activity and affecting metabolic flux .
Cellular Effects
This compound impacts various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can lead to changes in signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their function. This binding can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins. Additionally, this compound may affect the stability and degradation of certain proteins, further modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, influencing the levels of metabolites and the overall metabolic flux. The compound’s presence can alter the balance of metabolic reactions, leading to changes in the production and utilization of key biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within different cellular compartments. The compound’s distribution can affect its concentration and activity in various tissues, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can determine its interactions with other biomolecules and its role in cellular processes. For example, the compound may accumulate in the nucleus, where it can influence gene expression, or in the mitochondria, where it can affect energy metabolism .
Properties
IUPAC Name |
5-amino-2-fluoro-3-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWVJKPFMPPDPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025127-32-5 |
Source
|
Record name | 5-amino-2-fluoro-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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